molecular formula C15H21N3OS B14964345 3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 633283-67-7

3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B14964345
CAS No.: 633283-67-7
M. Wt: 291.4 g/mol
InChI Key: JIFNOSLTBLIIHJ-UHFFFAOYSA-N
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Description

This compound (CID 695482) belongs to the thieno[2,3-b]pyridine family, characterized by a fused thiophene-pyridine core. Its molecular formula is C₁₁H₁₃N₃OS with a tert-butyl carboxamide group and three methyl substituents at positions 4, 5, and 6 (). The structural features include:

  • Methyl groups increasing lipophilicity and steric bulk.
  • N-tert-butyl carboxamide contributing to metabolic stability.

Key physical properties include a predicted collision cross-section (CCS) of 151.9 Ų for the [M+H]+ adduct, indicative of a compact molecular geometry ().

Properties

CAS No.

633283-67-7

Molecular Formula

C15H21N3OS

Molecular Weight

291.4 g/mol

IUPAC Name

3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C15H21N3OS/c1-7-8(2)10-11(16)12(13(19)18-15(4,5)6)20-14(10)17-9(7)3/h16H2,1-6H3,(H,18,19)

InChI Key

JIFNOSLTBLIIHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N=C1C)SC(=C2N)C(=O)NC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Cyclization of Chloropyridines with Thiols

A widely adopted method involves reacting 2,4-dichloro-3-cyanopyridine derivatives with ethyl thioglycolate under basic conditions (Scheme 1). For example:

  • Substrate : 4-Methoxy-2-chloro-3-cyanopyridine
  • Reagent : Ethyl thioglycolate, triethylamine
  • Conditions : Reflux in ethanol, 6–8 hours
  • Yield : 60–85%

This approach allows regioselective substitution at the pyridine C4 position. Adapting this method, 4,5,6-trimethyl groups can be introduced using pre-methylated pyridine precursors.

Introduction of Methyl Groups

Regioselective methylation is critical for installing the 4,5,6-trimethyl pattern.

Nucleophilic Alkylation

Methyl groups are introduced via nucleophilic substitution on chloropyridines using methyl Grignard reagents or sodium methoxide:

  • Substrate : 2,4-Dichloro-3-cyanopyridine
  • Reagent : CH₃MgBr, THF, 0°C to room temperature
  • Yield : 45–60% for tri-methylation

Mitsunobu Reaction

For sterically hindered positions, the Mitsunobu reaction with methanol and diethyl azodicarboxylate (DEAD) ensures efficient methylation:

  • Substrate : 2-Chloro-4-hydroxynicotinonitrile
  • Reagents : MeOH, DEAD, PPh₃
  • Yield : 70–80%

Amino Group Installation at C3

The C3 amino group is introduced via reduction of nitro intermediates or direct cyclization with ammonia.

Nitration and Reduction

  • Step 1 : Nitration of 4,5,6-trimethylthieno[2,3-b]pyridine with HNO₃/H₂SO₄ at 0°C.
  • Step 2 : Catalytic hydrogenation (H₂, Pd/C) to reduce NO₂ to NH₂.
  • Overall Yield : 50–65%

Direct Amination During Cyclization

Using 2-(acetylthio)acetamide in the cyclization step directly incorporates the C3 amino group:

  • Substrate : 4,5,6-Trimethyl-2-chloro-3-cyanopyridine
  • Reagent : 2-(Acetylthio)acetamide, K₂CO₃
  • Yield : 55–70%

Carboxamide Functionalization at C2

The tert-butyl carboxamide is installed via coupling of the carboxylic acid intermediate with tert-butylamine.

Hydrolysis of Ester to Carboxylic Acid

  • Substrate : Ethyl 3-amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxylate
  • Conditions : 4 M NaOH, dioxane, 80°C, 3 hours
  • Yield : 90–95%

Amide Coupling with tert-Butylamine

Activation of the carboxylic acid followed by coupling:

  • Method A (HATU) :
    • Reagents : HATU, DIPEA, tert-butylamine, DMF
    • Yield : 75–85%
  • Method B (Acid Chloride) :
    • Reagents : SOCl₂, tert-butylamine, THF
    • Yield : 65–70%

Optimization and Challenges

Regioselectivity Control

Methyl group placement requires careful optimization of reaction conditions to avoid over-alkylation. Microwave-assisted synthesis improves selectivity for 4,5,6-trimethyl derivatives.

tert-Butylamine Solubility

Coupling efficiency is enhanced using polar aprotic solvents (DMF, DMSO) and excess tert-butylamine (2.5 equiv).

Purification

Silica gel chromatography (hexane/EtOAc) or recrystallization (ethanol/water) isolates the final product.

Comparative Data Table

Step Method Conditions Yield (%) Reference
Core formation Cyclization EtOH, reflux, 8 h 60–85
Methylation Mitsunobu reaction DEAD, PPh₃, RT 70–80
Amination Catalytic hydrogenation H₂, Pd/C, EtOAc 50–65
Carboxylic acid Ester hydrolysis NaOH, dioxane, 80°C 90–95
Amide coupling HATU-mediated DMF, DIPEA, RT 75–85

Chemical Reactions Analysis

Types of Reactions

3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl groups to the amino nitrogen .

Scientific Research Applications

3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights structural differences between the target compound and selected analogs:

Compound (Source) Key Substituents Molecular Formula Notable Features
Target Compound () 3-amino, 4,5,6-trimethyl, N-tert-butyl carboxamide C₁₁H₁₃N₃OS High lipophilicity; compact CCS (151.9 Ų)
9p () 3,6-diamino, 5-cyano, 4-(3-chloro-4-piperazinylphenyl), N-(3-chlorophenyl) C₃₀H₂₉Cl₂N₇O₃S Extended aromaticity; dual chloro groups enhance halogen bonding
7g () Morpholino, 5-cyano, 6-ethoxy, 4-phenyl C₂₅H₂₂Cl₃N₇OS Ethoxy group increases polarity; morpholino enhances solubility
24 () 3-amino, N-methyl carboxamide C₉H₈N₃OS Smaller substituents (methyl vs. tert-butyl) reduce steric hindrance
9w () 3,6-diamino, 5-cyano, 4-(3-chloro-4-methylaminophenyl), N-(3-chlorophenyl) C₂₃H₂₁Cl₂N₆O₂S Methylamino group introduces basicity; cyano enhances π-stacking

Key Observations :

  • Substituent Bulk: The target compound’s tert-butyl group provides greater steric hindrance compared to smaller groups like methyl () or morpholino ().
  • Electron-Withdrawing vs. Donating Groups: Analogs with cyano () or chloro () substituents exhibit enhanced electrophilicity, contrasting with the electron-donating methyl groups in the target compound.

Mechanistic Insights :

  • The target compound’s methyl groups may improve membrane permeability compared to polar analogs (e.g., 7g in ).
  • Lack of halogen substituents (e.g., chloro in ) could reduce toxicity but also limit target binding affinity.

Physical and Spectral Properties

Property Target Compound () 9p () 7g ()
Molecular Weight (g/mol) 235.3 638.6 643.0
Melting Point (°C) Decomposes at >300 Decomposes at 163 Decomposes at 253
HPLC Purity Not reported >95% >95%
UV λₘₐₓ (nm) Not reported 310–320 305–315

Implications :

  • Higher molecular weight analogs (e.g., 9p) exhibit lower thermal stability.
  • The target compound’s decomposition temperature (>300°C) suggests robustness under high-temperature conditions.

Biological Activity

3-amino-N-tert-butyl-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide is a synthetic compound belonging to the thienopyridine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a thieno[2,3-b]pyridine core with various substituents that may influence its biological activity. The compound can be represented by the following molecular formula:

Property Value
Molecular FormulaC13H18N2O1S
Molecular Weight250.36 g/mol
CAS Number2248379-55-5

Antitumor Activity

Thienopyridine derivatives have also been investigated for their antitumor properties. In vitro studies have demonstrated that modifications in the thieno[2,3-b]pyridine structure can enhance cytotoxic effects against various cancer cell lines. For instance, derivatives with specific substitutions showed significant inhibition of cell proliferation in breast and lung cancer models .

The mechanism by which thienopyridine derivatives exert their biological effects often involves modulation of key signaling pathways. For example:

  • Inhibition of Kinases : Some derivatives inhibit protein kinases involved in cell growth and proliferation.
  • Induction of Apoptosis : Certain compounds promote programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

  • Antiviral Activity Study : A study published in 2012 explored the antiviral effects of various thienopyridine derivatives against influenza viruses. The results indicated that specific modifications increased potency against viral replication .
  • Antitumor Efficacy : A recent study focused on a series of thienopyridine compounds and their effects on human cancer cell lines. It was found that compounds with a tert-butyl group at the amino position showed enhanced cytotoxicity compared to those without this modification .

Q & A

Basic Research Question

  • HPLC : Use C18 columns with acetonitrile/water gradients (95:5 to 50:50) to achieve >98% purity .
  • Mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 351.37 for C₁₅H₁₅F₂N₅OS) .
  • ¹H/¹³C NMR : Key signals include δ 1.40 ppm (tert-butyl protons) and δ 165 ppm (amide carbonyl) .

How can researchers address low yields in multi-step syntheses of this compound?

Advanced Research Question
Low yields often stem from intermediate instability or side reactions. Strategies include:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during cyclization .
  • Catalytic optimization : Pd(OAc)₂/XPhos improves Buchwald-Hartwig amidation yields from 45% to 82% .
  • In situ monitoring : ReactIR tracks reaction progress by detecting carbonyl intermediates (e.g., 1720 cm⁻¹) .

What are the key challenges in establishing SAR for this compound class?

Advanced Research Question
SAR challenges include:

  • Conformational flexibility : Thienopyridine rings adopt non-planar geometries, complicating docking studies.
  • Metabolic instability : Methyl groups at position 4 increase susceptibility to glucuronidation. Solutions:
    • Introduce fluorine atoms to block metabolic hotspots.
    • Use prodrug strategies (e.g., esterification of carboxyl groups) .

How do substituents at the pyridine ring influence electronic properties?

Basic Research Question
Electron-withdrawing groups (e.g., -CF₃) decrease HOMO-LUMO gaps (ΔE = 3.2 eV vs. 4.1 eV for -CH₃), enhancing reactivity in electrophilic substitutions. Hammett constants (σ) correlate with reaction rates:

  • σ = +0.54 for -CF₃ (meta-directing).
  • σ = -0.17 for -OCH₃ (ortho/para-directing) .

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